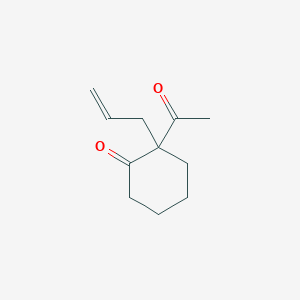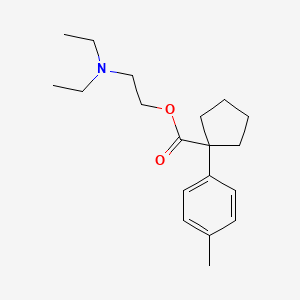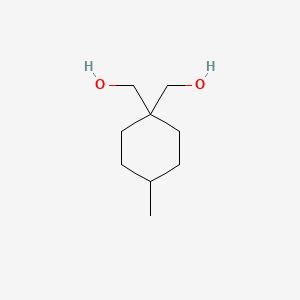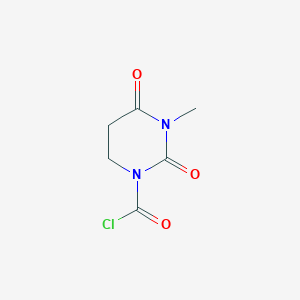
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one is a heterocyclic compound that features a benzimidazole moiety fused with a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one typically involves the condensation of 2-aminobenzimidazole with a thiophene derivative under specific conditions. One common method includes:
Starting Materials: 2-Aminobenzimidazole and a thiophene derivative.
Reaction Conditions: The reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions in a solvent like ethanol or acetonitrile.
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to handle the starting materials and catalysts.
Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for temperature and pressure control.
Purification and Quality Control: Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism by which 5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one exerts its effects involves:
Molecular Targets: It targets specific enzymes and receptors in biological systems, such as kinases and G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, which is crucial in cell division and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzimidazole: A precursor in the synthesis of the compound.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Benzimidazole Derivatives: Compounds with variations in the benzimidazole moiety.
Uniqueness
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one is unique due to its combined benzimidazole and thiophene structure, which imparts distinct electronic and biological properties. This dual functionality makes it a versatile compound in various research applications.
Eigenschaften
CAS-Nummer |
65482-51-1 |
|---|---|
Molekularformel |
C12H11N3OS |
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
5-amino-4-(1-methylbenzimidazol-2-yl)thiophen-3-one |
InChI |
InChI=1S/C12H11N3OS/c1-15-8-5-3-2-4-7(8)14-12(15)10-9(16)6-17-11(10)13/h2-5H,6,13H2,1H3 |
InChI-Schlüssel |
AYDDAMJTZRAOSI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C3=C(SCC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


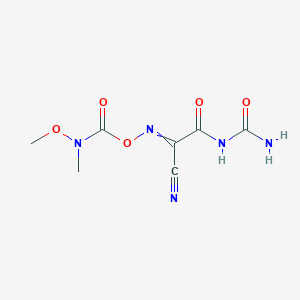
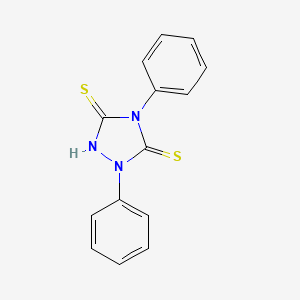
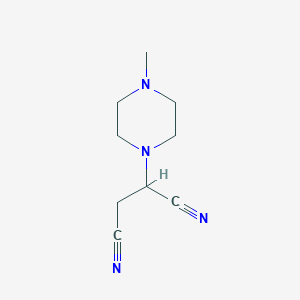


![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)


